Technical Documentation Center

9-Boc-6-oxa-9-azaspiro[4.5]decane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 9-Boc-6-oxa-9-azaspiro[4.5]decane
  • CAS: 271245-39-7

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Thermal Characterization of 9-Boc-6-oxa-9-azaspiro[4.5]decane

Executive Summary The transition from flat, sp²-hybridized aromatic systems to sp³-rich, 3D spirocyclic scaffolds represents a paradigm shift in modern drug discovery. The "escape from flatland" hypothesis dictates that...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp²-hybridized aromatic systems to sp³-rich, 3D spirocyclic scaffolds represents a paradigm shift in modern drug discovery. The "escape from flatland" hypothesis dictates that increased three-dimensionality improves target specificity and aqueous solubility. Among these advanced building blocks, 9-Boc-6-oxa-9-azaspiro[4.5]decane (CAS: 271245-39-7) serves as a critical intermediate. As a Senior Application Scientist, I have observed that while its structural benefits are well-documented, its thermal properties—specifically its boiling point and thermal lability—are frequently misunderstood, leading to catastrophic yield losses during purification. This technical guide provides an authoritative analysis of its molecular weight, boiling point dynamics, and the self-validating protocols required for its handling.

Core Physicochemical Properties

Molecular Weight and Structural Causality

The molecular formula of 9-Boc-6-oxa-9-azaspiro[4.5]decane is C₁₃H₂₃NO₃, yielding an exact molecular weight of 241.33 g/mol ()[1].

The Causality of Mass in Drug Design: Why is this specific molecular weight highly advantageous? In early-stage drug development, lead compounds must adhere to Lipinski’s Rule of 5 (MW < 500 Da). By utilizing a building block with a molecular weight of 241.33 g/mol , medicinal chemists retain approximately 250 Da of "molecular real estate" to append pharmacophores, hydrogen-bond donors, or lipophilic vectors without violating pharmacokinetic thresholds. Furthermore, the N-Boc (tert-butyloxycarbonyl) group adds significant steric bulk (~100 Da) but is transient; post-deprotection, the free amine core (6-oxa-9-azaspiro[4.5]decane) drops to a highly efficient 141.21 g/mol , offering an exceptional ligand efficiency metric for structure-activity relationship (SAR) studies.

Boiling Point Dynamics and Thermal Lability

A common pitfall in organic synthesis is treating predicted boiling points as empirically accessible metrics. Computational models predict the boiling point of 9-Boc-6-oxa-9-azaspiro[4.5]decane to be ~333.5 °C at 760 mmHg ()[2]. However, attempting to distill this compound at atmospheric pressure will result in complete sample destruction.

The Causality of Thermal Cleavage: The N-Boc protecting group is notoriously thermally labile. Before the compound can absorb enough thermal energy to overcome intermolecular forces and vaporize at 333.5 °C, the carbamate linkage undergoes a classic thermal elimination reaction (typically between 150 °C and 180 °C). This cleavage liberates isobutylene gas and carbon dioxide, leaving behind the free amine. Consequently, the theoretical boiling point of 333.5 °C is a virtual metric; the molecule degrades long before it boils.

G A 9-Boc-6-oxa-9-azaspiro[4.5]decane (Ambient Temp) B Thermal Ramp (10 °C/min) TGA/DSC Analysis A->B C Boc Group Cleavage (~150-180 °C) B->C Heat Absorption F Predicted Boiling Point (~333.5 °C at 760 mmHg) B->F Theoretical Path (If Boc was stable) D Isobutylene + CO2 (Volatile Release) C->D Elimination E 6-oxa-9-azaspiro[4.5]decane (Free Amine) C->E Residual Mass

Fig 1: Thermal degradation pathway vs. theoretical boiling point of the Boc-protected spirocycle.

Quantitative Data Summary

For rapid reference, the core physicochemical properties of 9-Boc-6-oxa-9-azaspiro[4.5]decane are summarized below:

PropertyValue
Chemical Name 9-Boc-6-oxa-9-azaspiro[4.5]decane
CAS Number 271245-39-7
Molecular Formula C₁₃H₂₃NO₃
Molecular Weight 241.33 g/mol
Predicted Boiling Point ~333.5 °C (at 760 mmHg)
Thermal Degradation Point ~150 °C – 180 °C (Boc cleavage)
Structural Core Spiro[4.5]decane (6-oxa, 9-aza)

Experimental Methodologies: Thermal Profiling Protocol

To accurately determine the thermal boundaries of 9-Boc-6-oxa-9-azaspiro[4.5]decane without relying solely on predictive software, a self-validating Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-DSC-MS) must be employed. This protocol ensures that mass loss is definitively categorized as either vaporization (boiling) or degradation.

Step-by-Step TGA-DSC-MS Methodology:
  • Sample Preparation & Desiccation: Weigh exactly 5.0 mg of 9-Boc-6-oxa-9-azaspiro[4.5]decane. Store in a vacuum desiccator for 24 hours prior to analysis. Causality: This removes residual moisture, which would otherwise manifest as a false mass-loss artifact near 100 °C.

  • Crucible Loading: Transfer the sample into a pre-tared 70 µL alumina (Al₂O₃) crucible. Causality: Alumina is chosen over standard aluminum to prevent catalytic degradation of the spirocycle at elevated temperatures.

  • Atmospheric Control: Purge the TGA furnace with ultra-high purity Nitrogen (N₂) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation, ensuring that any observed thermal events are intrinsic to the molecule itself.

  • Thermal Ramping: Initiate a heating ramp from 25 °C to 400 °C at a highly controlled rate of 10 °C/min.

  • Self-Validation (MS Coupling): Route the TGA effluent directly into a quadrupole mass spectrometer.

    • Validation Logic: If the DSC shows an endothermic peak with a corresponding mass loss in the TGA, check the MS data. If the MS detects the intact molecular ion (m/z 241), the compound is boiling. If the MS detects m/z 56 (isobutylene) and m/z 44 (CO₂), the compound is undergoing Boc-deprotection (degradation) ()[3].

Workflow Step1 Sample Prep (Desiccation & Weighing) Step2 TGA-DSC Loading (Alumina Crucible) Step1->Step2 Step3 Inert Gas Purge (N2, 50 mL/min) Step2->Step3 Step4 Thermal Ramp (25 °C to 400 °C) Step3->Step4 Step5 TGA-MS Validation (m/z 56 & 44 Detection) Step4->Step5

Fig 2: Standardized thermogravimetric and differential scanning calorimetry (TGA-DSC) workflow.

Practical Implications for Purification

Given the thermal degradation profile established above, atmospheric distillation is strictly unviable. To purify 9-Boc-6-oxa-9-azaspiro[4.5]decane, the boiling point must be artificially lowered using the Clausius-Clapeyron relationship. By applying a high vacuum (e.g., 0.1 mmHg), the boiling point is depressed to approximately 120–135 °C. This temperature safely bypasses the thermal cleavage threshold of the Boc group, allowing for intact short-path distillation without compromising the structural integrity of the compound ()[4].

References

  • PubChem. "Tert-butyl 2-hydroxy-7-azaspiro[5]nonane-7-carboxylate | C13H23NO3". National Center for Biotechnology Information.[Link]

Sources

Exploratory

Thermodynamic Stability and Physicochemical Profiling of 9-Boc-6-oxa-9-azaspiro[4.5]decane

Executive Summary The transition from planar, sp²-hybridized aromatic scaffolds to complex, sp³-rich three-dimensional structures represents a paradigm shift in modern drug discovery. Spirocyclic compounds, characterized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, sp²-hybridized aromatic scaffolds to complex, sp³-rich three-dimensional structures represents a paradigm shift in modern drug discovery. Spirocyclic compounds, characterized by two rings fused at a single quaternary carbon, are at the forefront of this movement[1]. By increasing the fraction of sp³ carbons ( Fsp3​ ), medicinal chemists can dramatically improve a molecule's solubility, metabolic stability, and target specificity[2].

This technical whitepaper provides an in-depth analysis of 9-Boc-6-oxa-9-azaspiro[4.5]decane (CAS 271245-39-7) [3], a highly versatile building block. We will dissect the thermodynamic principles governing its spirocyclic core, the kinetic and thermal boundaries of its tert-butyloxycarbonyl (Boc) protecting group, and provide validated experimental protocols for stability screening.

Structural Thermodynamics & The "Spiro" Advantage

Pre-organization and Entropic Favorability

The core of 9-Boc-6-oxa-9-azaspiro[4.5]decane consists of a 5-membered oxa-ring and a 6-membered aza-ring, joined orthogonally at a single spiro carbon. This geometry is thermodynamically highly significant for drug-target interactions.

Flexible, linear molecules suffer a massive entropic penalty ( ΔS≪0 ) upon binding to a target protein because they lose multiple rotational degrees of freedom. In contrast, the rigid spiro[4.5]decane system is conformationally pre-organized. Because its conformational entropy in aqueous solution is already low, the entropic penalty of binding is minimized. This favorable −TΔS term drives a more negative (favorable) Gibbs free energy of binding ( ΔG ).

Steric Shielding and Metabolic Stability

The quaternary spiro carbon lacks hydrogen atoms, eliminating the possibility of oxidation at that specific site (a common metabolic liability in benzylic or allylic systems). Furthermore, the orthogonal arrangement of the two rings creates a steric shield around the core, raising the activation energy ( Ea​ ) required for Cytochrome P450 enzymes to dock and oxidize adjacent carbon centers.

Thermodynamics of the Boc Protecting Group

The Boc group is attached to the nitrogen at the 9-position to render the amine chemically inert during upstream synthetic steps. Understanding the thermodynamic boundaries of this group is critical for both storage and subsequent deprotection workflows.

Thermal Stability Thresholds

The Boc carbamate linkage is kinetically stable at physiological temperatures (37°C) and highly resistant to basic or nucleophilic conditions[4]. However, it is thermodynamically unstable at elevated temperatures. Thermal degradation typically initiates between 150°C and 180°C, where the thermal energy exceeds the activation barrier for intramolecular elimination, yielding the free amine, carbon dioxide, and isobutylene.

Acid-Catalyzed Solvolysis (Deprotection)

The cleavage of the Boc group is exclusively achieved via acid-catalyzed solvolysis (e.g., using Trifluoroacetic acid or HCl)[5]. This reaction is thermodynamically driven by entropy. The breakdown of one solid/solvated molecule into one solvated molecule and two gas molecules (CO₂ and isobutylene) results in a massive increase in system entropy ( ΔS>0 ), making the reaction highly exergonic and irreversible.

G N1 9-Boc-6-oxa-9-azaspiro[4.5]decane (Stable at 37°C, Neutral/Basic) N2 Protonated Carbamate (Acidic Conditions) N1->N2 + H+ (e.g., TFA/DCM) N3 tert-Butyl Cation + Carbamic Acid (Rate-Limiting Step) N2->N3 Heat / Activation Energy N4 6-oxa-9-azaspiro[4.5]decane + CO2(g) + Isobutylene(g) N3->N4 Entropically Driven (u0394S > 0)

Thermodynamic pathway of acid-catalyzed Boc deprotection.

Quantitative Physicochemical Data

The following table summarizes the theoretical and empirical thermodynamic parameters associated with 9-Boc-6-oxa-9-azaspiro[4.5]decane.

ParameterValue / DescriptionCausality / Implication
Molecular Weight 241.33 g/mol Optimal for fragment-based drug design (FBDD).
Fsp3​ (Fraction sp³) 0.86High 3D character; correlates with high aqueous solubility and clinical success.
Thermal Decomposition (Boc) ~165°C - 180°CDefines the upper limit for high-temperature synthetic coupling steps.
Stability at 37°C (pH 7.4) > 99% intact at 72hSuitable for prolonged biological assays without premature deprotection.
Deprotection ΔS‡ Highly PositiveGas evolution (isobutylene/CO₂) makes deprotection irreversible.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are designed to empirically determine the thermodynamic stability of the spirocycle.

G S1 Sample Preparation (Standardized Aliquots) S2 Thermal Stress (DSC/TGA up to 250°C) S1->S2 S3 Acidic Stress (TFA/DCM Titration) S1->S3 S4 LC-MS / NMR Analysis (Quantify Degradants) S2->S4 S3->S4 S5 Thermodynamic Profiling (Ea, u0394H, u0394S Calculation) S4->S5

High-throughput workflow for evaluating spirocycle thermodynamic stability.

Protocol 1: Thermal Profiling via TGA/DSC

Purpose: To determine the exact enthalpy of decomposition ( ΔHdec​ ) and the thermal degradation threshold of the Boc group. Causality: Differential Scanning Calorimetry (DSC) measures heat flow, identifying endothermic/exothermic events. Thermogravimetric Analysis (TGA) measures mass loss. A simultaneous endothermic event and mass loss indicates Boc cleavage and gas evolution.

Step-by-Step Methodology:

  • Calibration: Calibrate the TGA/DSC instrument using an indium standard to ensure accurate heat flow and temperature readings.

  • Sample Loading: Accurately weigh 3.0–5.0 mg of 9-Boc-6-oxa-9-azaspiro[4.5]decane into an aluminum crucible. Leave the crucible lid pierced to allow gas escape.

  • Purge: Purge the furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min for 10 minutes to remove ambient moisture and oxygen.

  • Heating Ramp: Program a linear heating rate of 10°C/min from 25°C to 250°C.

  • Data Acquisition: Monitor the heat flow (W/g) and weight derivative (%/°C).

  • Validation & Analysis: The protocol is self-validating if the mass loss observed perfectly correlates with the theoretical mass of the Boc group minus the proton (approx. 41.5% mass loss representing C5​H8​O2​ ). Calculate the onset temperature ( Tonset​ ) of the degradation peak.

Protocol 2: Kinetic Profiling of Acid-Mediated Deprotection

Purpose: To calculate the activation energy ( Ea​ ) of Boc deprotection under acidic conditions. Causality: By monitoring the reaction rate at multiple temperatures, the Arrhenius equation ( k=Ae−Ea​/RT ) can be used to extract the activation energy, providing a quantitative measure of chemical stability.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the spirocycle in anhydrous Dichloromethane (DCM).

  • Acid Introduction: Prepare a 20% (v/v) solution of Trifluoroacetic acid (TFA) in DCM.

  • Temperature Control: Set up three parallel reaction vials in thermomixers set to 10°C, 20°C, and 30°C.

  • Initiation: Add 1 mL of the TFA/DCM solution to 1 mL of the stock solution in each vial (final concentration: 5 mM spirocycle, 10% TFA).

  • Sampling: At t=0,5,10,15,30,and 60 minutes, extract a 50 μ L aliquot from each vial.

  • Quenching: Immediately quench the aliquot into 950 μ L of cold Acetonitrile containing 1% Triethylamine (TEA) to neutralize the TFA and halt the reaction.

  • LC-MS Analysis: Inject the quenched samples into an LC-MS system. Quantify the ratio of the intact parent mass ( m/z 242.1 [M+H]+ ) to the deprotected mass ( m/z 142.1 [M+H]+ ).

  • Data Processing: Plot ln([Intact]) versus time to determine the rate constant ( k ) at each temperature. Plot ln(k) versus 1/T (Arrhenius plot) to calculate Ea​ .

References

  • NextSDS.9-BOC-6-OXA-9-AZASPIRO[4.5]DECANE — Chemical Substance Information.
  • BLDpharm.The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • Drug Hunter.The Spirocycle Surge in Drug Discovery.
  • Organic Chemistry Portal.Boc-Protected Amino Groups.
  • Wikipedia.tert-Butyloxycarbonyl protecting group.

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 9-Boc-6-oxa-9-azaspiro[4.5]decane in Medicinal Chemistry for Fsp³ Enrichment and Bioisosteric Replacement

Executive Brief & Mechanistic Rationale The drive to "escape from flatland" has fundamentally reshaped modern drug discovery. Molecules with a high fraction of sp³-hybridized carbons (Fsp³) consistently demonstrate impro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Brief & Mechanistic Rationale

The drive to "escape from flatland" has fundamentally reshaped modern drug discovery. Molecules with a high fraction of sp³-hybridized carbons (Fsp³) consistently demonstrate improved clinical success rates due to enhanced aqueous solubility, reduced off-target promiscuity, and superior metabolic stability. Within this paradigm, spirocyclic scaffolds have emerged as privileged building blocks.

The 9-Boc-6-oxa-9-azaspiro[4.5]decane scaffold represents a highly specialized, orthogonal bioisostere for traditional flat heterocycles like morpholine or piperidine.

  • Structural Causality: The molecule consists of a morpholine-like 6-membered ring (containing the oxa and aza heteroatoms) spiro-fused to a cyclopentane ring. While a standard piperidine ring also possesses high Fsp³, it lacks rigid 3D projection. The spirocyclic center forces the exit vectors of the molecule into an orthogonal, three-dimensional orientation, allowing it to perfectly complement complex, deeply grooved protein pockets.

  • Lipophilicity Tuning: The inclusion of the oxygen atom (6-oxa) is a deliberate design choice to lower the overall lipophilicity (clogP) of the scaffold compared to a purely carbocyclic spirocycle, preventing non-specific hydrophobic binding and improving pharmacokinetic profiles.

  • Synthetic Orthogonality: The tert-butyloxycarbonyl (Boc) group at the 9-aza position provides a stable, easily removable protecting group, enabling medicinal chemists to sequentially functionalize the molecule without cross-reactivity.

This scaffold has been successfully deployed in the synthesis of highly selective , , and low-lipophilicity .

Physicochemical Profiling

To understand the strategic advantage of the 6-oxa-9-azaspiro[4.5]decane core, it must be compared against standard bioisosteres. The table below summarizes the quantitative and qualitative physicochemical shifts achieved by scaffold hopping.

Table 1: Physicochemical Comparison of Bioisosteric Scaffolds

Scaffold CoreFsp³Relative Lipophilicity (clogP)3D Exit VectorsPrimary MedChem Application
Phenyl / Benzene 0.00HighPlanar / 2DHydrophobic core; prone to π-π stacking
Piperidine 1.00BaselineLinear / 2DTraditional basic amine core
2-Oxa-6-azaspiro[3.3]heptane 1.00LowAngular (Spiro)Linear bioisostere for piperazine
6-Oxa-9-azaspiro[4.5]decane 1.00ModerateOrthogonal (3D)Morpholine/Piperidine bioisostere

Synthetic Workflow & Visualization

The utility of 9-Boc-6-oxa-9-azaspiro[4.5]decane lies in its role as a central hub for divergent synthesis. Following deprotection, the free secondary amine can be rapidly diversified.

Workflow A 9-Boc-6-oxa-9-azaspiro[4.5]decane (Protected Scaffold) B Acidic Cleavage (4M HCl in Dioxane) A->B C 6-oxa-9-azaspiro[4.5]decane (Free Amine HCl Salt) B->C Precipitation & Filtration D1 Amide Coupling (HATU, DIPEA) C->D1 D2 Reductive Amination (NaBH(OAc)3) C->D2 D3 SNAr / Cross-Coupling (Pd-Catalyst / Base) C->D3 E1 PYCR1 Inhibitors (Metabolic Targeting) D1->E1 E2 PDE7 Inhibitors (Neurological Targets) D1->E2 E3 Sigma-1 Receptor Ligands (Radiotracers) D3->E3

Fig 1: Synthetic workflow and functionalization of the 9-Boc-6-oxa-9-azaspiro[4.5]decane scaffold.

Experimental Protocols

The following protocols are designed as self-validating systems . Every reagent choice is grounded in chemical causality to ensure high fidelity in library generation.

Protocol A: Acid-Mediated Boc Deprotection

Objective: Isolate the free amine hydrochloride salt for downstream coupling.

Mechanistic Causality: The choice of 4M HCl in 1,4-dioxane over the more ubiquitous Trifluoroacetic acid (TFA) in Dichloromethane is a deliberate design choice. TFA deprotections yield trifluoroacetate salts, which are highly soluble and notoriously difficult to purge. Residual TFA acts as a competitive nucleophile in subsequent amide couplings, suppressing yields. Conversely, the hydrochloride salt of 6-oxa-9-azaspiro[4.5]decane is insoluble in dioxane, driving the reaction forward via precipitation.

Step-by-Step Procedure:

  • Dissolution: Dissolve 9-Boc-6-oxa-9-azaspiro[4.5]decane (1.0 eq) in anhydrous 1,4-dioxane (0.2 M concentration) under an inert argon atmosphere.

  • Reagent Addition: Dropwise, add 4M HCl in 1,4-dioxane (10.0 eq). Stir at ambient temperature (20–25 °C).

  • In-Process Validation: Monitor the reaction. Within 30–60 minutes, a dense white precipitate will form. This physical phase change is a self-validating indicator that the Boc group is cleaving and the insoluble amine hydrochloride salt is forming.

  • Completion Check: After 2 hours, extract a 10 µL aliquot, neutralize with Et₃N, and analyze via LC-MS. Validate the disappearance of the starting material and the appearance of the free amine mass (M+H = 142.1).

  • Isolation: Filter the suspension through a sintered glass funnel. Wash the white solid cake with cold diethyl ether (3 × 10 mL) to remove cleaved tert-butyl alcohol and residual dioxane.

  • Drying: Dry the solid under high vacuum for 4 hours to yield 6-oxa-9-azaspiro[4.5]decane hydrochloride.

Protocol B: Amide Coupling for PYCR1 Inhibitor Synthesis

Objective: Couple the sterically hindered spirocyclic amine to a carboxylic acid (e.g., 3-carboxybenzoic acid derivative) to form a .

Mechanistic Causality: The secondary amine at the 9-position is sterically encumbered by the adjacent spiro-fused cyclopentane ring. Standard carbodiimides (EDC/DCC) often result in poor yields due to this steric bulk. HATU is selected because it generates a highly reactive 7-azabenzotriazole active ester that efficiently overcomes steric hindrance. N,N-Diisopropylethylamine (DIPEA) is utilized as the base because its bulky isopropyl groups render it non-nucleophilic, preventing it from competing with the spirocyclic amine.

Step-by-Step Procedure:

  • Activation: In an oven-dried flask, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature. Validation: The solution will typically turn a pale yellow color, indicating the formation of the active ester.

  • Amine Introduction: Add 6-oxa-9-azaspiro[4.5]decane hydrochloride (1.1 eq) in a single portion. Stir at room temperature for 12 hours.

  • In-Process Validation: Analyze via LC-MS. The reaction is validated by the total consumption of the free amine (m/z 142.1) and the appearance of the target amide mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers heavily with 5% aqueous LiCl (3x) to remove residual DMF.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient) to yield the pure spirocyclic amide.

References

  • Tanner, J.J., Meeks, K.R. (2024). "8TD1: Structure of PYCR1 complexed with 3-(6-Oxa-9-azaspiro(4.5)decane-9-carbonyl)benzoic acid". RCSB Protein Data Bank. URL:[Link]

  • Carreira, E. M., et al. (2013). "Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes". Organic Letters (ACS Publications). URL:[Link]

  • Zheng, Y., et al. (2015). "18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent". Journal of Medicinal Chemistry. URL:[Link]

  • Google Patents. (2019). "WO2019014305A1 - Substituted benzoxazole and benzofuran compounds as pde7 inhibitors". World Intellectual Property Organization.
Application

Application Note: Selective Deprotection of 9-Boc-6-oxa-9-azaspiro[4.5]decane

Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Rationale 9-Boc-6-oxa-9-azaspiro[4.5]decane is a highly valuable spirocyclic building block utilized in modern medicinal c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

9-Boc-6-oxa-9-azaspiro[4.5]decane is a highly valuable spirocyclic building block utilized in modern medicinal chemistry to impart sp3 character, improve metabolic stability, and modulate the physicochemical properties of drug candidates[1]. The molecule features a secondary amine protected by a tert-butyloxycarbonyl (Boc) group, adjacent to an oxa-azaspiro core.

The selective removal of the Boc group is a mandatory step in multi-step organic synthesis to allow for downstream functionalization (e.g., amide coupling or reductive amination)[2]. The deprotection mechanism relies on the protonation of the carbamate oxygen by a strong acid, which triggers the elimination of a tert-butyl carbocation and subsequent decarboxylation to yield the amine salt[2],[3].

Causality in Reagent Selection: While the spiro-ether linkage (6-oxa) is generally stable, prolonged exposure to aqueous strong acids at elevated temperatures risks ether cleavage or ring-opening. Therefore, anhydrous acidic conditions—specifically Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or anhydrous HCl in 1,4-dioxane—are strictly preferred. These conditions ensure rapid, clean cleavage of the Boc group without degrading the delicate spirocyclic core[2],[4].

Reaction Pathways & Experimental Workflow

G Start 9-Boc-6-oxa-9-azaspiro[4.5]decane [M+H]+ 242.2 Split Acidic Deprotection Pathway Selection Start->Split TFA Method A: TFA / DCM Homogeneous Cleavage Split->TFA HCl Method B: HCl / Dioxane Precipitation Cleavage Split->HCl TFA_Salt TFA Salt (Oily) Requires Co-evaporation TFA->TFA_Salt HCl_Salt HCl Salt (Solid) Direct Filtration HCl->HCl_Salt Freebase Basic Workup (Sat. NaHCO3 / DCM Extraction) TFA_Salt->Freebase HCl_Salt->Freebase Product 6-oxa-9-azaspiro[4.5]decane [M+H]+ 142.1 Freebase->Product

Workflow for the Boc deprotection of 9-Boc-6-oxa-9-azaspiro[4.5]decane.

Quantitative Data & Optimization of Deprotection Conditions

Selecting the right deprotection method depends heavily on the desired physical state of the intermediate and the tolerance of the downstream application.

MethodReagentsTime / TempYieldProduct FormCausality / Practical Notes
A 20–50% TFA in DCM1–2 h, 0 °C to RT>95%Oily TFA SaltFast, homogeneous reaction[2]. TFA salts of secondary amines are generally oily and hygroscopic[4]. Requires co-evaporation to remove residual acid.
B 4M HCl in Dioxane1–2 h, RT>90%Solid HCl SaltSalt often precipitates directly from solution, allowing isolation by simple filtration[4]. Avoids aqueous workup entirely.
C 2M HCl in MeOH/EtOAc20–30 min, RT>95%Solid HCl SaltHighly efficient, rapid cleavage[4]. Yields a clean, free-flowing solid product upon evaporation.

Detailed Step-by-Step Methodologies

Protocol A: Solution-Phase Deprotection using TFA/DCM

This method is universally applicable and highly reliable for spirocyclic amines[2],[5].

  • Preparation: Dissolve 9-Boc-6-oxa-9-azaspiro[4.5]decane in anhydrous DCM to a concentration of 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar[2].

  • Cooling: Cool the solution to 0 °C using an ice bath to control the initial exothermic protonation and prevent side reactions.

  • Acid Addition: Slowly add neat TFA to achieve a final concentration of 20% to 50% (v/v)[2],[4].

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 1–2 hours[5].

  • Concentration: Concentrate the mixture under reduced pressure. Crucial Causality: Always use a cold trap on the rotary evaporator to protect the vacuum pump from highly volatile and corrosive TFA vapors[4].

  • Co-evaporation: Residual TFA tightly binds to the amine product and can poison downstream coupling catalysts. Co-evaporate the oily residue with toluene or isopropanol at least three times to form an azeotrope and ensure complete TFA removal[2],[4].

Protocol B: Precipitation Method using HCl/Dioxane

This method is preferred when a free-flowing solid intermediate is desired, as it bypasses the oily nature of TFA salts[4].

  • Preparation: Dissolve the starting material in a minimal volume of anhydrous 1,4-dioxane or diethyl ether[4].

  • Acid Addition: Add 4 to 10 equivalents of 4M HCl in 1,4-dioxane at room temperature[4].

  • Reaction: Stir for 1–2 hours. The cleavage of the Boc group will result in the precipitation of the 6-oxa-9-azaspiro[4.5]decane hydrochloride salt[4].

  • Isolation: Filter the resulting white precipitate, wash thoroughly with cold diethyl ether to remove the cleaved tert-butyl byproducts, and dry under high vacuum[4].

Protocol C: Free-Basing the Amine (Self-Validating System)

If the free amine is required for the next synthetic step:

  • Suspend the isolated TFA or HCl salt in DCM.

  • Add saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8–9[2],[4].

  • Extract the aqueous layer with DCM. Note: If the spirocycle exhibits high aqueous solubility, use a 9:1 DCM:MeOH mixture for extraction[4].

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Self-Validation & Quality Control:

  • TLC Monitoring: The starting material is UV-inactive but stains faintly with iodine. The deprotected secondary amine will stain intensely with Ninhydrin, yielding a characteristic pink/purple spot[2].

  • LC-MS Verification: Confirm the product by observing the mass shift. The starting material exhibits an [M+H]+ peak at m/z 242.2, whereas the successfully deprotected free amine ( C8​H15​NO ) will show a distinct [M+H]+ peak at m/z 142.1.

References

  • Common Organic Chemistry | Boc Deprotection - TFA URL:[Link][5]

  • NextSDS | 9-BOC-6-OXA-9-AZASPIRO[4.5]DECANE — Chemical Substance Information URL: [Link][1]

  • Reddit (r/Chempros) | Boc De-protection Practical Insights URL: [Link][4]

  • Master Organic Chemistry | Amine Protection and Deprotection URL:[Link][3]

Sources

Method

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

An Application Guide to Cross-Coupling Reactions with 9-Boc-6-oxa-9-azaspiro[4.5]decane: Protocols and Mechanistic Insights In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Cross-Coupling Reactions with 9-Boc-6-oxa-9-azaspiro[4.5]decane: Protocols and Mechanistic Insights

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Spirocyclic scaffolds have emerged as a powerful class of building blocks, prized for their ability to introduce three-dimensionality into otherwise planar molecules.[1][2] This inherent 3D nature allows for more precise and extensive interactions within the complex topographies of biological targets like protein binding sites.[1] Unlike flat aromatic systems, rigid spirocycles can project functional groups into distinct vectors in space, offering a sophisticated tool for enhancing potency, selectivity, and pharmacokinetic profiles.[3][4]

The 6-oxa-9-azaspiro[4.5]decane framework is a particularly compelling motif. The inclusion of both oxygen and nitrogen heteroatoms provides opportunities for hydrogen bonding and other polar interactions, while the spirocyclic core imparts conformational rigidity and novelty.[5][6] Furthermore, the introduction of spiro-systems is a recognized strategy to modulate key drug-like properties such as aqueous solubility and metabolic stability, often by increasing the fraction of sp³-hybridized carbons (Fsp³).[2][5]

This guide provides detailed application notes and protocols for leveraging the N-Boc-protected 9-Boc-6-oxa-9-azaspiro[4.5]decane scaffold in several cornerstone palladium-catalyzed cross-coupling reactions. While specific literature for this exact building block is nascent, the protocols herein are built upon well-established and robust methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing a solid foundation for researchers and drug development professionals to incorporate this valuable spirocycle into their synthetic campaigns.

Core Concept: The Palladium-Catalyzed Cross-Coupling Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis and were recognized with the 2010 Nobel Prize in Chemistry.[7][8] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. The cycle can be broken down into three fundamental steps:

  • Oxidative Addition: The low-valent Pd(0) catalyst inserts into the carbon-halide bond of an organic electrophile (e.g., an aryl halide, R¹-X), forming a high-valent Pd(II) intermediate.[8][9] This is often the rate-determining step.[9]

  • Transmetalation: A nucleophilic organometallic reagent (R²-M) exchanges its organic group with the halide on the palladium center. This step introduces the second coupling partner to the palladium. The specific nature of 'M' defines the type of coupling reaction (e.g., Boron for Suzuki, Nitrogen for Buchwald-Hartwig).[7][8]

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the Pd(II) center couple to form a new carbon-carbon or carbon-heteroatom bond (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][10]

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA R¹-Pd(II)(X)L_n Pd0->OA Oxidative Addition (R¹-X) TM R¹-Pd(II)(R²)L_n OA->TM Transmetalation (R²-M) TM->Pd0 Reductive Elimination (R¹-R²) R1R2 R¹-R² Product TM->R1R2 R1X R¹-X R1X->OA R2M R²-M R2M->TM caption General catalytic cycle for Pd-catalyzed cross-coupling.

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Application Protocol 1: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[11][12] This reaction directly utilizes the secondary amine of the deprotected 6-oxa-9-azaspiro[4.5]decane (after Boc removal) to couple with aryl or heteroaryl halides, providing direct access to arylated spirocyclic amines.

Protocol: Coupling of 6-oxa-9-azaspiro[4.5]decane with 4-Bromotoluene

This protocol details the coupling of the spirocyclic amine with an example aryl bromide. The choice of a sterically hindered phosphine ligand (e.g., XPhos) is critical for promoting the reductive elimination step and preventing catalyst decomposition.[13]

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Addition of Coupling Partners: Add 4-bromotoluene (1.0 equivalent) and the deprotected 6-oxa-9-azaspiro[4.5]decane (1.2 equivalents).

  • Solvent Addition: Add anhydrous toluene (to achieve a 0.1 M concentration with respect to the aryl bromide).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired N-aryl spirocycle.

Buchwald_Hartwig_Workflow start Start: Inert Atmosphere reagents Add Pd₂(dba)₃, XPhos, NaOtBu to Schlenk Tube start->reagents coupling_partners Add Aryl Bromide and Spirocyclic Amine reagents->coupling_partners solvent Add Anhydrous Toluene coupling_partners->solvent reaction Heat to 110°C (4-24h) solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Cool, Dilute with EtOAc, Filter through Celite monitoring->workup Complete purify Concentrate and Purify (Column Chromatography) workup->purify end Final Product purify->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

Data Summary & Considerations
ParameterRecommended ConditionRationale / E-E-A-T Insight
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Pd(0) or Pd(II) sources that are readily reduced in situ to the active Pd(0) catalyst.
Ligand XPhos, RuPhos, SPhosBulky, electron-rich phosphine ligands are essential for stabilizing the Pd(0) state and facilitating the challenging C-N reductive elimination step.[13][14]
Base NaOtBu, K₂CO₃, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile.[11] NaOtBu is often most effective.
Solvent Toluene, DioxaneAnhydrous, high-boiling, non-polar aprotic solvents are preferred to ensure reagent stability and achieve necessary reaction temperatures.[14]
Temperature 80 - 120 °CSufficient thermal energy is needed to overcome the activation barrier for oxidative addition and other steps in the cycle.

Application Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method for creating carbon-carbon bonds, particularly between sp² centers.[7][15] It is valued for the mild reaction conditions and the stability and low toxicity of the organoboron reagents.[15] In this context, a functionalized 9-Boc-6-oxa-9-azaspiro[4.5]decane (e.g., bearing an aryl halide) can be coupled with various aryl or vinyl boronic acids.

Protocol: Coupling of a Halogenated Spirocycle Derivative with Phenylboronic Acid

This protocol assumes the starting material is a pre-functionalized spirocycle, for instance, N-Boc-9-(4-bromophenyl)-6-oxa-9-azaspiro[4.5]decane.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve the halogenated spirocycle (1.0 equivalent) and phenylboronic acid (1.5 equivalents) in a 3:1 mixture of DME and water.

  • Base Addition: Add sodium carbonate (Na₂CO₃, 2.0 equivalents) to the mixture.

  • Degassing: Bubble argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%) or a heterogeneous catalyst like 10% Pd/C (5 mol%).[16]

  • Reaction Execution: Heat the mixture to 80-90 °C under the inert atmosphere and stir until the reaction is complete (typically 2-12 hours).

  • Monitoring: Follow the disappearance of the starting halide by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent in vacuo and purify the residue via flash column chromatography.

Suzuki_Workflow start Start reagents Dissolve Halogenated Spirocycle and Boronic Acid in DME/H₂O start->reagents base Add Na₂CO₃ Base reagents->base degas Degas with Ar/N₂ (15-20 min) base->degas catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) degas->catalyst reaction Heat to 90°C (2-12h) catalyst->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Cool, Aqueous Workup, Extract with EtOAc monitoring->workup Complete purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify end Final Biaryl Product purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Data Summary & Considerations
ParameterRecommended ConditionRationale / E-E-A-T Insight
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd/CPd(PPh₃)₄ is a classic, reliable choice. Heterogeneous Pd/C offers easier purification and catalyst recycling.[16]
Boron Reagent Boronic Acids (R-B(OH)₂), Boronic EstersBoronic acids are common, but pinacol esters can offer enhanced stability and solubility for certain substrates.
Base Na₂CO₃, K₃PO₄, CsFThe base is crucial for activating the boronic acid in the transmetalation step.[7] The choice can significantly impact yield.
Solvent System Toluene/H₂O, DME/H₂O, Dioxane/H₂OAn aqueous solvent mixture is typically required to dissolve the inorganic base and facilitate the reaction.
Aryl Halide Reactivity I > Br > OTf >> ClThe rate of oxidative addition is highly dependent on the carbon-halogen bond strength. Iodides are most reactive.[17]

Application Protocol 3: Sonogashira Coupling for C-C Alkyne Synthesis

The Sonogashira coupling is the most effective method for coupling terminal alkynes with aryl or vinyl halides, creating C(sp²)-C(sp) bonds.[17][18] This reaction is indispensable for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.[19][20] It uniquely employs a dual-catalyst system of palladium and copper(I).[18]

Protocol: Coupling of a Halogenated Spirocycle with Phenylacetylene

This protocol uses the same hypothetical halogenated spirocycle as the Suzuki example.

Step-by-Step Methodology:

  • Reagent Preparation: To a Schlenk tube under an inert atmosphere, add the halogenated spirocycle (1.0 equivalent), PdCl₂(PPh₃)₂ (2 mol%), and copper(I) iodide (CuI, 4 mol%).

  • Solvent and Base: Add anhydrous triethylamine (TEA) or a mixture of toluene and diisopropylamine (DIPA). The amine serves as both the base and a solvent.

  • Alkyne Addition: Add the terminal alkyne, such as phenylacetylene (1.2 equivalents), via syringe.

  • Reaction Execution: Stir the reaction at room temperature. If the reaction is sluggish (as with aryl bromides), gentle heating to 40-60 °C may be required.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-6 hours.

  • Workup: Once complete, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through Celite to remove the copper acetylide salts and catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain the desired alkynylated spirocycle.

Sonogashira_Workflow start Start: Inert Atmosphere reagents Add Halogenated Spirocycle, PdCl₂(PPh₃)₂, and CuI start->reagents solvent Add Anhydrous Amine Solvent (e.g., TEA or Toluene/DIPA) reagents->solvent alkyne Add Terminal Alkyne (e.g., Phenylacetylene) solvent->alkyne reaction Stir at RT to 60°C (1-6h) alkyne->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Dilute with Ether/EtOAc, Filter through Celite monitoring->workup Complete purify Concentrate and Purify (Column Chromatography) workup->purify end Final Alkynylated Product purify->end

Caption: Experimental workflow for Sonogashira coupling.

Data Summary & Considerations
ParameterRecommended ConditionRationale / E-E-A-T Insight
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄These are standard, commercially available, and effective catalysts for this transformation.
Copper Co-catalyst Copper(I) Iodide (CuI)The copper salt reacts with the terminal alkyne to form a copper acetylide intermediate, which is the active nucleophile in the transmetalation step with palladium.[21]
Base Triethylamine (TEA), Diisopropylamine (DIPA)A moderately strong amine base is required to deprotonate the terminal alkyne and to neutralize the HX byproduct formed during the reaction.[17]
Solvent Amine (TEA, DIPA), THF, DMFThe amine base often serves as the solvent. Co-solvents can be used to improve solubility. Anhydrous conditions are typically required.[18]
Troubleshooting Glaser CouplingA common side reaction is the copper-catalyzed homocoupling of the alkyne (Glaser coupling). This can be minimized by maintaining a strict inert atmosphere and using the alkyne in slight excess.

References

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(8), 749-753. [Link]

  • Varela, M. T., Dias, G. G., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]

  • Valente, C., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis. [Link]

  • Rico-Bautista, C. C., et al. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. [Link]

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. Request PDF. [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • ResearchGate. (n.d.). Mechanism of Palladium-Catalyzed Cross-Coupling Reactions. Request PDF. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Zhang, J., & Schmalz, H.-G. (2016). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. Angewandte Chemie International Edition, 55(25), 7249-7253. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]

  • Basireddy, B., et al. (2014). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry, 12(35), 6865-6869. [Link]

  • Pudło, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18041-18053. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1064-1071. [Link]

  • Wang, Z., et al. (2021). Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems. Chemical Science, 13(2), 433-440. [Link]

  • Organic Chemistry Explained. (2019). Sonogashira coupling. YouTube. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Miyaura, N. (n.d.). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 653(1-2), 54-57. [Link]

  • Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575-8578. [Link]

Sources

Application

Application Note: Advanced Functionalization of 9-Boc-6-oxa-9-azaspiro[4.5]decane Derivatives

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary The drive to "escape from flatland" in modern me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

The drive to "escape from flatland" in modern medicinal chemistry has led to the widespread adoption of spirocyclic scaffolds. 9-Boc-6-oxa-9-azaspiro[4.5]decane (CAS: 271245-39-7) is a highly privileged, conformationally restricted building block[1][2]. It serves as a premium bioisostere for traditional morpholine, piperazine, and piperidine rings[3].

By incorporating a spirocyclic core, researchers can dramatically increase the fraction of sp3-hybridized carbons ( Fsp3​ ), which correlates strongly with improved clinical success rates, enhanced metabolic stability, and superior solubility. Derivatives of this scaffold have been successfully integrated into phosphodiesterase-7 (PDE7) inhibitors for chronic fatigue[4][5], Cav2.2 channel inhibitors[6], and highly selective σ1​ receptor radioligands for tumor imaging[7].

This application note details the mechanistic rationale for utilizing the 6-oxa-9-azaspiro[4.5]decane scaffold and provides field-validated, self-contained protocols for its deprotection and subsequent functionalization.

Mechanistic Rationale: The Bioisosteric Advantage

Traditional saturated heterocycles like morpholine are ubiquitous in drug design but often suffer from rapid oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4) at the α -carbons adjacent to the heteroatoms.

Replacing a morpholine or piperidine ring with the 6-oxa-9-azaspiro[4.5]decane system introduces steric bulk via the perpendicular carbocyclic ring. This specific geometry shields the vulnerable α -protons from enzymatic attack. Furthermore, the oxygen atom in the spiro system acts as a crucial hydrogen-bond acceptor, lowering the overall lipophilicity ( logP ) compared to purely carbocyclic spiro-systems, while the basic nitrogen provides a vector for target engagement and salt formation[3][8].

Bioisostere Morpholine Morpholine / Piperidine Core (Flat, High CYP Clearance) Spiro 6-oxa-9-azaspiro[4.5]decane (3D Vector, Metabolically Stable) Morpholine->Spiro Bioisosteric Replacement Benefits Physicochemical Upgrades Increased Fsp3 Fraction Lowered LogD & Lipophilicity Reduced CYP450 Liability Spiro->Benefits Results in

Figure 1: Bioisosteric replacement strategy utilizing the oxa-azaspiro[4.5]decane scaffold.

Table 1: Comparative Physicochemical Profile

Data summarizes the predicted advantages of spirocyclic replacement over standard planar heterocycles.

PropertyMorpholinePiperidine6-oxa-9-azaspiro[4.5]decane
3D Character ( Fsp3​ ) Low (0.0)Low (0.0)High (1.0)
Metabolic Stability Poor ( α -oxidation)ModerateExcellent (Steric shielding)
Vector Projection Linear / EquatorialEquatorialOrthogonal / Spherical
H-Bond Acceptors 212

General Functionalization Workflow

The functionalization of 9-Boc-6-oxa-9-azaspiro[4.5]decane relies on a divergent synthetic strategy. The initial step requires the quantitative removal of the tert-butyloxycarbonyl (Boc) protecting group. The resulting secondary amine (typically isolated as an HCl salt) can then be funneled into various C-N bond-forming reactions[8][9].

Workflow A 9-Boc-6-oxa-9-azaspiro[4.5]decane (Starting Material) B 6-oxa-9-azaspiro[4.5]decane (Free Amine / HCl Salt) A->B Acidic Cleavage (4M HCl in Dioxane) C N-Aryl Derivatives (Buchwald-Hartwig) B->C Ar-X, Pd-cat, Base, Ligand D N-Alkyl Derivatives (Reductive Amination) B->D R-CHO, NaBH(OAc)3 E Amides/Sulfonamides (Acylation/Sulfonylation) B->E R-COCl or R-SO2Cl, DIPEA

Figure 2: Divergent functionalization pathways of 9-Boc-6-oxa-9-azaspiro[4.5]decane.

Validated Experimental Protocols

The following protocols have been engineered to act as self-validating systems, ensuring that visual or analytical cues confirm the success of each mechanistic step.

Protocol 4.1: Quantitative Boc-Deprotection (HCl Salt Isolation)

Objective: Cleave the Boc group to yield 6-oxa-9-azaspiro[4.5]decane hydrochloride[8]. Causality & Rationale: While Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, it yields a TFA salt. Residual TFA can severely inhibit downstream palladium-catalyzed cross-couplings by coordinating to the metal center. Using 4M HCl in dioxane ensures the product precipitates cleanly as an HCl salt, avoiding aqueous workup and preserving catalyst viability for subsequent steps.

Step-by-Step Procedure:

  • Dissolution: Suspend 9-Boc-6-oxa-9-azaspiro[4.5]decane (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM) (20 mL) under an inert nitrogen atmosphere.

  • Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add 4M HCl in dioxane (10.0 eq, 25 mL) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Self-Validation Cue: Gas evolution ( CO2​ and isobutylene) will be observed. As the reaction progresses, the product will begin to precipitate as a white solid.

  • Completion: Stir for 2–3 hours. Monitor by TLC (Ninhydrin stain; the starting material will appear as a UV-inactive spot, while the free amine will stain deep purple/pink).

  • Isolation: Concentrate the suspension under reduced pressure to remove DCM and excess HCl. Triturate the resulting solid with cold diethyl ether (3 x 15 mL).

  • Drying: Filter the white precipitate and dry under high vacuum to yield 6-oxa-9-azaspiro[4.5]decane hydrochloride in near-quantitative yield.

    • Analytical Confirmation: LC-MS will show the loss of the Boc group mass, revealing the [M+H]+ ion at m/z 142.12[9].

Protocol 4.2: Sterically Hindered Buchwald-Hartwig Arylation

Objective: Couple the spirocyclic amine to an aryl or heteroaryl halide (e.g., for PDE7 inhibitor synthesis[4][10]). Causality & Rationale: The spiro carbon adjacent to the nitrogen creates significant steric hindrance. Standard ligands (like BINAP or dppf) often fail here, leading to competitive β -hydride elimination or unreacted starting material. RuPhos is specifically selected because its biaryl structure and bulky cyclohexyl groups are optimized to facilitate reductive elimination of sterically hindered secondary amines. Sodium tert-butoxide ( NaOtBu ) is used to neutralize the HCl salt in situ and drive the catalytic cycle.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, combine 6-oxa-9-azaspiro[4.5]decane hydrochloride (1.2 eq), the desired Aryl Bromide (1.0 eq), Pd2​(dba)3​ (2 mol%), RuPhos (4 mol%), and NaOtBu (3.0 eq).

  • Degassing: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add anhydrous, degassed Toluene (0.2 M relative to the aryl halide). Self-Validation Cue: The solution will turn from dark purple/red (due to Pd2​(dba)3​ ) to a deep reddish-brown as the active Pd(0)-RuPhos complex forms.

  • Heating: Seal the flask and heat to 90 °C in a pre-heated oil bath for 12–16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol 4.3: Mild Reductive Amination

Objective: Append flexible alkyl or aryl-alkyl chains to the spirocyclic nitrogen[7]. Causality & Rationale: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is utilized because it is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the starting aldehyde. N,N-Diisopropylethylamine (DIPEA) is added to liberate the free amine from the HCl salt, while a catalytic amount of acetic acid (AcOH) ensures the pH remains optimal (pH ~4-5) for iminium formation.

Step-by-Step Procedure:

  • Imine Formation: Dissolve 6-oxa-9-azaspiro[4.5]decane hydrochloride (1.0 eq) in 1,2-Dichloroethane (DCE) (0.2 M). Add DIPEA (1.2 eq) and stir for 10 minutes.

  • Aldehyde Addition: Add the target Aldehyde (1.1 eq) and glacial Acetic Acid (1.0 eq). Stir at room temperature for 1 hour to allow the iminium intermediate to fully form.

  • Reduction: Add NaBH(OAc)3​ (1.5 eq) in portions. Self-Validation Cue: A slight exotherm may be observed. The reaction mixture will become a homogenous, slightly cloudy suspension.

  • Completion: Stir for 12 hours at room temperature. Quench the reaction by carefully adding saturated aqueous NaHCO3​ until gas evolution ceases and the pH is ~8.

  • Extraction: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate.

Troubleshooting & Analytical Characterization

  • Incomplete Boc Deprotection: If LC-MS shows a peak at m/z 242 (intact Boc), the HCl/dioxane reagent may have degraded (absorbed atmospheric moisture). Ensure the use of freshly titrated or newly opened anhydrous HCl/dioxane.

  • Palladium Black Precipitation in Protocol 4.2: Rapid formation of a black mirror or precipitate before 1 hour indicates catalyst death, usually due to oxygen ingress or wet solvent. Ensure rigorous Schlenk technique and thoroughly degassed toluene.

  • Over-alkylation in Protocol 4.3: Because 6-oxa-9-azaspiro[4.5]decane is a secondary amine, reductive amination yields a tertiary amine, which cannot undergo further alkylation under these conditions. This makes Protocol 4.3 highly robust with minimal side products.

References

  • 9-BOC-6-OXA-9-AZASPIRO[4.5]DECANE — Chemical Substance Information. NextSDS.[Link]

  • WO2019014305A1 - Substituted benzoxazole and benzofuran compounds as pde7 inhibitors.
  • WO2024038090A1 - Use of substituted benzoxazole and benzofuran compounds for the treatment and prevention of diseases associated with chronic fatigue, exhaustion and/or exertional intolerance.
  • 6-Oxa-9-azaspiro(4.5)decane hydrochloride | C8H16ClNO | CID 74889692. PubChem.[Link]

  • Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. PMC (NIH).[Link]

  • 6-oxa-9-azaspiro[4.5]decane (C8H15NO). PubChemLite.[Link]

  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1​ Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Side Reactions in 9-Boc-6-oxa-9-azaspiro[4.5]decane Functionalization

For Researchers, Scientists, and Drug Development Professionals The 9-Boc-6-oxa-9-azaspiro[4.5]decane scaffold is a valuable building block in medicinal chemistry due to its unique three-dimensional structure, which can...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 9-Boc-6-oxa-9-azaspiro[4.5]decane scaffold is a valuable building block in medicinal chemistry due to its unique three-dimensional structure, which can enhance physicochemical and pharmacokinetic properties of drug candidates.[1][2] However, its functionalization is not without challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize side reactions and optimize your synthetic routes.

I. Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues that may arise during the functionalization of 9-Boc-6-oxa-9-azaspiro[4.5]decane.

Issue 1: Incomplete Boc Deprotection or Unwanted Side Products During Deprotection

Question: I am attempting to deprotect the Boc group from 9-Boc-6-oxa-9-azaspiro[4.5]decane using standard TFA/DCM conditions, but I am observing incomplete reaction and the formation of unknown impurities. What is causing this and how can I resolve it?

Answer:

Incomplete Boc deprotection is a common issue and can be attributed to several factors. The stability of the Boc group can be influenced by the steric hindrance of the spirocyclic scaffold.

Causality and Solutions:

  • Insufficient Acid Strength or Reaction Time: While a 50% TFA/DCM mixture is often effective, it may not be sufficient for complete deprotection in this case.[3] Increasing the reaction time or using a stronger acidic condition can drive the reaction to completion.

  • Alternative Deprotection Reagents: 4 M HCl in dioxane is a viable alternative to TFA/DCM and may provide a cleaner reaction profile.[3][4]

  • Scavengers for Cationic Intermediates: The tert-butyl cation generated during deprotection can lead to side reactions, such as alkylation of the deprotected amine or other nucleophilic sites. The addition of a scavenger like triethylsilane (TES) or thioanisole can trap this reactive intermediate.

Troubleshooting Workflow for Boc Deprotection:

Caption: Decision-making workflow for troubleshooting Boc deprotection.

Issue 2: Over-alkylation or Low Yields in N-Alkylation Reactions

Question: I am trying to perform a mono-N-alkylation on the deprotected 6-oxa-9-azaspiro[4.5]decane, but I am getting a mixture of the desired product, starting material, and a di-alkylated byproduct. How can I improve the selectivity for mono-alkylation?

Answer:

Over-alkylation is a frequent side reaction when dealing with secondary amines.[5] The mono-alkylated product can be more nucleophilic than the starting secondary amine, leading to a second alkylation event.

Causality and Solutions:

  • Stoichiometry Control: Carefully controlling the stoichiometry of the alkylating agent is crucial. Using a slight excess (1.05-1.2 equivalents) of the alkylating agent can help, but a large excess should be avoided.

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, favoring mono-alkylation.

  • Choice of Base and Solvent: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is often preferred over less hindered bases like triethylamine.[6] The choice of solvent can also influence the reaction rate and selectivity. Aprotic polar solvents like DMF or acetonitrile are commonly used.

  • Reductive Amination: As an alternative to direct alkylation with alkyl halides, reductive amination with an aldehyde or ketone can provide better control and higher yields of the mono-alkylated product.[6] This two-step, one-pot procedure involves the formation of an iminium ion followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB).[7]

Comparative Table of N-Alkylation Conditions:

MethodAlkylating AgentBaseSolventTemperature (°C)Typical Yield (%)Reference
Direct AlkylationAlkyl Bromide/IodideK₂CO₃AcetonitrileRT to RefluxVariable[6]
Direct AlkylationAlkyl HalideDIPEADMFRT to 8060-85[6]
Reductive AminationAldehyde/Ketone(none)1,2-DichloroethaneRT70-95[7]
Issue 3: Ring-Opening of the Oxaspirocycle Under Harsh Reaction Conditions

Question: During a reaction under strongly acidic or basic conditions, I've isolated a product that appears to be a ring-opened derivative of my starting material. How can I prevent this?

Answer:

The 6-oxa-9-azaspiro[4.5]decane scaffold, while generally stable, can be susceptible to ring-opening under harsh conditions. The ether linkage in the tetrahydropyran ring can be cleaved by strong acids, while strong bases at elevated temperatures could potentially promote elimination or rearrangement pathways, although this is less common.

Causality and Solutions:

  • Avoid Strong, Hot Acids: If acidic conditions are required, opt for milder acids or lower reaction temperatures. For example, instead of refluxing in concentrated HCl, consider using milder Lewis acids at room temperature if the reaction chemistry allows.

  • Moderate Basic Conditions: When using bases, choose non-nucleophilic bases and avoid excessively high temperatures. Reactions with bases like potassium carbonate or DIPEA at or below room temperature are generally safe for the oxaspirocycle.[6]

  • Protecting Group Strategy: If harsh conditions are unavoidable for a particular transformation on another part of the molecule, consider if a different protecting group strategy for the amine would allow for deprotection under milder conditions, thus avoiding exposure of the final scaffold to harsh reagents.

Reaction Condition Optimization Workflow:

Caption: Workflow for mitigating ring-opening of the oxaspirocycle.

II. Frequently Asked Questions (FAQs)

Q1: What is the general reactivity profile of the 9-Boc-6-oxa-9-azaspiro[4.5]decane scaffold?

A1: The primary site of reactivity is the Boc-protected secondary amine.[8] After deprotection, this amine is a nucleophile and can undergo various functionalization reactions such as N-alkylation, N-arylation, acylation, and reductive amination. The saturated carbon skeleton and the ether linkage of the oxaspirocycle are relatively inert under standard reaction conditions.[8]

Q2: Are there any specific handling or storage recommendations for 9-Boc-6-oxa-9-azaspiro[4.5]decane and its derivatives?

A2: Like most Boc-protected amines, 9-Boc-6-oxa-9-azaspiro[4.5]decane is a stable, solid compound that can be stored at room temperature. However, it is good practice to store it in a cool, dry place away from strong acids. Deprotected derivatives, being secondary amines, are more susceptible to oxidation and should be stored under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage.

Q3: Can functionalization be performed on the spirocyclic core itself?

A3: Direct functionalization of the C-H bonds of the saturated spirocyclic core is challenging and typically requires advanced synthetic methods such as radical-mediated reactions, which may lack selectivity. Most synthetic strategies involve building the desired functionality into the precursors before the formation of the spirocycle.

Q4: I am having trouble purifying my functionalized product from the reaction mixture. Any suggestions?

A4: Purification can sometimes be challenging due to the similar polarities of the starting material, product, and byproducts.

  • Chromatography: Flash column chromatography on silica gel is the most common purification method. A systematic approach to finding a suitable solvent system using thin-layer chromatography (TLC) is recommended. Consider using a gradient elution to improve separation.

  • Acid-Base Extraction: For amine derivatives, an acid-base extraction can be a powerful purification tool. The amine product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified and the product is extracted back into an organic solvent.

  • Crystallization: If the product is a solid, crystallization can be an effective method for purification, especially on a larger scale.

III. Experimental Protocols

Protocol 1: Boc Deprotection using 4 M HCl in Dioxane
  • Dissolve 9-Boc-6-oxa-9-azaspiro[4.5]decane (1.0 eq) in a minimal amount of anhydrous dioxane.

  • To this solution, add 4 M HCl in dioxane (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.[3]

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting hydrochloride salt can be used directly in the next step or neutralized with a mild base (e.g., saturated aqueous NaHCO₃ solution) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate) to yield the free amine.

Protocol 2: Mono-N-Alkylation via Reductive Amination
  • To a solution of deprotected 6-oxa-9-azaspiro[4.5]decane (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add the desired aldehyde or ketone (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench carefully with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

IV. References

  • [Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[9][10]deca-6,9-diene-3,8-dione Derivatives - MDPI.]([Link])

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Mass Spectrometry Validation of 9-Boc-6-oxa-9-azaspiro[4.5]decane Synthesis

Introduction: The Analytical Demands of Spirocyclic Scaffolds The integration of sp³-rich structural motifs, such as spirocyclic amines, has fundamentally shifted modern pharmacophore design by improving metabolic stabil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Demands of Spirocyclic Scaffolds

The integration of sp³-rich structural motifs, such as spirocyclic amines, has fundamentally shifted modern pharmacophore design by improving metabolic stability and aqueous solubility compared to traditional flat aromatic systems. Specifically, 9-Boc-6-oxa-9-azaspiro[4.5]decane (CAS 271245-39-7)[1] serves as a critical oxa-azaspiro building block and bioisostere in the development of targeted therapeutics, such as PARP-1 inhibitors[2].

However, validating the successful synthesis of this intermediate presents a distinct analytical challenge. The presence of the tert-butyloxycarbonyl (Boc) protecting group introduces significant lability during mass spectrometric (MS) ionization, often leading to spectral misinterpretation and false negatives in structural confirmation[3]. This guide objectively compares MS modalities and provides a self-validating High-Resolution Mass Spectrometry (HRMS) protocol to ensure absolute confidence in your synthetic workflows.

The Mechanistic Challenge: Boc Group Fragmentation

In mass spectrometry, the Boc group is a double-edged sword. While it provides essential protection during synthesis, the carbamate linkage is highly susceptible to in-source decay (ISD) during electrospray ionization (ESI) or thermal degradation in gas chromatography[3].

When analyzing 9-Boc-6-oxa-9-azaspiro[4.5]decane ( C13​H23​NO3​ ), analysts must account for two primary fragmentation pathways driven by excess collision energy in the MS source[4]:

  • Loss of Isobutylene (-56 Da): Cleavage of the tert-butyl cation yields a fragment at m/z 186.112.

  • Complete Boc Loss (-100 Da): Concurrent loss of isobutylene and carbon dioxide yields the unprotected oxa-azaspiro core at m/z 142.123[5].

If the MS parameters are not rigorously controlled, the spectra will be dominated by these fragments, making it impossible to determine whether the synthetic protection step failed in the flask or if the degradation is purely an MS artifact[3].

Technology Comparison: Selecting the Optimal MS Modality

To objectively evaluate the best approach for validating 9-Boc-6-oxa-9-azaspiro[4.5]decane, we must compare the performance of standard analytical platforms against the specific vulnerabilities of the Boc group.

Analytical ModalityIonization EnvironmentBoc Group IntegrityMass AccuracySuitability for 9-Boc-6-oxa-9-azaspiro[4.5]decane
GC-EI-MS Hard (70 eV Electron Impact)Poor (Thermal & EI degradation)NominalNot Recommended : Complete loss of Boc group prior to detection.
LC-ESI-MS (SQ/TQ) Soft (Electrospray)Moderate (High risk of ISD)NominalAcceptable : Requires careful fragmentor voltage tuning.
UHPLC-ESI-HRMS Soft (Electrospray)High (Tunable & Resolvable)< 5 ppmGold Standard : Exact formula confirmation; differentiates ISD from synthesis failure.

Experimental Workflow: Self-Validating HRMS Protocol

High-Resolution Mass Spectrometry (HRMS) coupled with UHPLC is the definitive gold standard for validating spirocyclic building blocks. The following protocol is designed as a self-validating system : it utilizes a proxy standard to calibrate the instrument's kinetic energy parameters before analyzing the precious target compound.

Phase 1: System Calibration (The Control)

Causality: Before running the spirocyclic sample, the instrument's fragmentor/capillary voltage must be tuned. High voltages accelerate ions in the intermediate pressure region, causing collisions with residual gas (in-source CID)[3]. Starting with a low voltage prevents misidentifying a successful synthesis as a failed one.

  • Prepare a 5 µM solution of a commercially available Boc-protected standard (e.g., Boc-L-Ala-OH) in 50:50 acetonitrile:water with 0.1% formic acid[3].

  • Infuse the standard and monitor the intact [M+H]⁺ ion versus the [M+H-100]⁺ fragment.

  • Iteratively lower the fragmentor voltage (starting from 80 V down to 30–50 V) until the intact [M+H]⁺ peak constitutes >85% of the base peak intensity[3].

Phase 2: Sample Preparation

Causality: 0.1% formic acid provides the necessary protons for ESI+ without causing bulk acidic cleavage of the Boc group during the short sample-preparation timeframe.

  • Dissolve the synthesized 9-Boc-6-oxa-9-azaspiro[4.5]decane in LC-MS grade methanol to form a 1 mg/mL stock.

  • Dilute to a final working concentration of 5 µM using Mobile Phase A (0.1% Formic Acid in H2​O ).

Phase 3: UHPLC-HRMS Acquisition

Causality: A reversed-phase C18 column is ideal because the Boc group imparts moderate lipophilicity, ensuring the protected spirocycle is chromatographically resolved from any polar, unreacted free amines.

  • Column: C18 reversed-phase (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phases: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile.

  • Gradient: Linear gradient from 5% to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Ionization: ESI Positive mode. Apply the optimized fragmentor voltage established in Phase 1.

  • Mass Range: m/z 100–1000.

Phase 4: Data Interpretation
  • Extract the exact mass for the protonated adduct of C13​H23​NO3​ : [M+H]⁺ = 242.1751 Da .

  • Confirm mass accuracy is within < 5 ppm.

  • Evaluate the spectrum for m/z 186.112 (-56 Da) and m/z 142.123 (-100 Da) to assess residual in-source fragmentation.

Visualizing the Validation Logic

MS_Validation_Workflow Step1 Synthesized Compound 9-Boc-6-oxa-9-azaspiro[4.5]decane Step2 Sample Preparation 1-10 µM in 50:50 MeCN:H2O + 0.1% FA Step1->Step2 Step3 ESI+ Ionization Initial Fragmentor Voltage: 80V Step2->Step3 Step4 HRMS Acquisition (Q-TOF / Orbitrap) Step3->Step4 Decision Is Intact [M+H]+ m/z 242.175 dominant? Step4->Decision Outcome1 Validation Successful Exact Mass Confirmed Decision->Outcome1 Yes Outcome2 In-Source Decay Detected Dominant m/z 186 (-56 Da) or m/z 142 (-100 Da) Decision->Outcome2 No Correction Optimize Parameters Lower Capillary/Fragmentor Voltage Outcome2->Correction Feedback Loop Correction->Step3 Re-acquire

Workflow for the LC-HRMS validation of Boc-protected spirocyclic amines, highlighting ISD correction.

References

  • 9-BOC-6-OXA-9-AZASPIRO[4.5]DECANE — Chemical Substance Information NextSDS[Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity Journal of Medicinal Chemistry (PMC)[Link]

  • Generalized Analysis of Electrophilic Small Molecules ChemRxiv [Link]

  • Improvement and evaluation of FMOC-Lys-Boc derivatisation for the detection of steroidal and tetraether lipid core biomarkers White Rose eTheses Online[Link]

Sources

Comparative

pharmacokinetic comparison of 9-Boc-6-oxa-9-azaspiro[4.5]decane based drugs

Pharmacokinetic Comparison Guide: 9-Boc-6-oxa-9-azaspiro[4.5]decane-Derived Scaffolds vs. Traditional Heterocycles Executive Summary In modern medicinal chemistry, escaping "flatland"—the over-reliance on planar, sp2-hyb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetic Comparison Guide: 9-Boc-6-oxa-9-azaspiro[4.5]decane-Derived Scaffolds vs. Traditional Heterocycles

Executive Summary

In modern medicinal chemistry, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—is a critical strategy for optimizing pharmacokinetic (PK) profiles. The compound 9-Boc-6-oxa-9-azaspiro[4.5]decane (CAS: 271245-39-7) serves as a premier synthetic building block. Once the tert-butyloxycarbonyl (Boc) protecting group is removed, the resulting secondary amine (6-oxa-9-azaspiro[4.5]decane) can be integrated into drug candidates to replace traditional flat heterocycles like piperidines or morpholines. This guide objectively compares the PK performance of drugs utilizing this oxa-azaspirocyclic scaffold against traditional alternatives, providing mechanistic insights and self-validating experimental protocols.

Mechanistic Rationale: Why Spirocycles Outperform Planar Rings

As an application scientist, it is crucial to understand why a scaffold change alters a drug's behavior in vivo. The superiority of the 6-oxa-9-azaspiro[4.5]decane scaffold is driven by three physical phenomena:

  • Elevated Fsp3 and 3D Complexity: Shifting from planar, aromatic structures to compounds with a higher fraction of saturated carbon (Fsp3) generally correlates with improved physicochemical properties[1]. The spirocyclic core forces a rigid, three-dimensional conformation that disrupts flat crystal lattice packing. This dramatically lowers the melting point and decreases the energy required for solvation, leading to superior aqueous solubility compared to planar analogs.

  • pKa Modulation via Inductive Effects: A major liability of piperidine rings is their high basicity (pKa ~10-11), which often leads to hERG channel inhibition (cardiotoxicity) and phospholipidosis. In the 6-oxa-9-azaspiro[4.5]decane scaffold, the electronegative oxygen atom exerts a strong –I (inductive electron-withdrawing) effect through the sigma-bond framework. This precisely attenuates the basicity of the amine (reducing pKa by roughly one order of magnitude) without requiring the addition of bulky, lipophilic electron-withdrawing groups[2].

  • Steric Shielding and Metabolic Stability: The quaternary spiro carbon creates localized steric hindrance. When hepatic Cytochrome P450 (CYP) enzymes attempt to oxidize the adjacent C-H bonds (a common clearance pathway for cyclic amines), the rigid 3D bulk prevents optimal alignment within the enzyme's catalytic pocket, significantly reducing intrinsic clearance (CLint)[3].

Pharmacokinetic Performance Comparison

Data synthesized from matched-pair analyses of spirocyclic vs. planar amine scaffolds in lead optimization campaigns.

Pharmacokinetic ParameterPiperidine Scaffold (Traditional)Morpholine Scaffold (Traditional)6-oxa-9-azaspiro[4.5]decane Scaffold (Optimized)Mechanistic Driver for Difference
Basicity (pKa) 10.2 - 10.88.3 - 8.58.8 - 9.2Inductive effect (–I) from the oxa-substitution lowers pKa vs. piperidine[2].
Lipophilicity (LogD at pH 7.4) 2.0 - 2.51.0 - 1.51.2 - 1.6High Fsp3 and oxygen incorporation reduce overall lipophilicity[1].
Aqueous Solubility (µM) < 10~ 50> 2503D spiro structure disrupts crystal packing, lowering solvation energy[2].
In vitro Clearance (CLint, µL/min/mg) High (> 50)Medium (~ 30)Low (< 15)Steric hindrance at the spirocenter blocks CYP450-mediated α-oxidation[3].
hERG Inhibition (IC50, µM) < 1 (High Risk)> 10 (Low Risk)> 30 (Very Low Risk)Reduced basicity and bulky 3D shape prevent binding to the hERG pore[1].

Experimental Protocols: Self-Validating Workflows

To ensure trustworthy and reproducible PK data, the following protocols are designed as self-validating systems. Every step includes a built-in control or specific causality for the experimental choice.

Protocol A: In Vitro Microsomal Stability (Intrinsic Clearance - CLint) Purpose: To quantify the metabolic stability imparted by the spirocyclic steric bulk.

  • Preparation: Prepare 10 mM stock solutions of the deprotected 6-oxa-9-azaspiro[4.5]decane drug candidate and a piperidine control in DMSO. Causality: DMSO must be kept <0.1% in the final assay to prevent CYP enzyme inhibition.

  • Incubation Matrix: Mix human liver microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2. Causality: Mg2+ is a required cofactor for optimal CYP450 activity.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Causality: Using a regenerating system prevents the depletion of NADPH, ensuring linear enzyme kinetics over the assay duration.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold acetonitrile instantly precipitates proteins and halts enzymatic activity, while the internal standard normalizes LC-MS/MS ionization fluctuations.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS. Calculate CLint using the half-life (t1/2) derived from the natural log of remaining compound vs. time.

Protocol B: pKa Determination via Potentiometric Titration Purpose: To validate the inductive pKa attenuation of the oxa-azaspirocycle.

  • Standardization: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a constant 25°C. Causality: pKa is highly temperature-dependent; strict thermal control ensures reproducibility.

  • Titration: Dissolve 1-2 mg of the drug candidate in 0.15 M KCl solution (to maintain constant ionic strength). Titrate with standardized 0.1 M NaOH or HCl under a nitrogen atmosphere. Causality: Nitrogen purging prevents atmospheric CO2 from dissolving and forming carbonic acid, which would skew the basicity readings.

  • Data Derivation: Use the Bjerrum plot method to calculate the exact pKa from the inflection point of the titration curve.

Mandatory Visualization

PK_Workflow Start Lead Compound (Planar Amine) Assess Assess PK Liabilities (Clearance, hERG, Solubility) Start->Assess Decision High hERG or Rapid Clearance? Assess->Decision Decision->Assess No Spiro Incorporate 6-oxa-9-azaspiro [4.5]decane Scaffold Decision->Spiro Yes Optimize Deprotect Boc & Functionalize Spiro->Optimize Success Optimized PK Profile (Low CL, No hERG, High Fsp3) Optimize->Success

Decision workflow for integrating spirocyclic scaffolds to resolve pharmacokinetic liabilities.

Metabolic_Pathway Drug Drug with 6-oxa-9-azaspiro[4.5]decane CYP Hepatic CYP450 Enzymes Drug->CYP Block Steric Hindrance & Conformational Rigidity CYP->Block Oxidation Attempt Stable Metabolic Stability (Low Intrinsic Clearance) Block->Stable Pathway Shift

Mechanism of CYP450 metabolic evasion utilizing the 3D steric bulk of spirocyclic scaffolds.

References

  • [2] Title: Oxa-spirocycles: synthesis, properties and applications Source: Chemical Science (RSC Publishing) URL:[Link]

  • [1] Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Expert Opinion on Drug Discovery (Taylor & Francis) URL:[Link]

  • [3] Title: Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review Source: PMC - NIH URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

9-Boc-6-oxa-9-azaspiro[4.5]decane proper disposal procedures

As a Senior Application Scientist, I frequently observe laboratories mishandling Boc-protected spirocyclic amines. 9-Boc-6-oxa-9-azaspiro[4.5]decane is a highly valuable building block in modern drug discovery, prized fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories mishandling Boc-protected spirocyclic amines. 9-Boc-6-oxa-9-azaspiro[4.5]decane is a highly valuable building block in modern drug discovery, prized for introducing rigid, metabolically stable 3D spirocyclic scaffolds into active pharmaceutical ingredients. However, the very chemical properties that make it synthetically useful—specifically the acid-labile tert-butyloxycarbonyl (Boc) protecting group—introduce severe logistical and safety challenges during waste disposal.

This guide provides a comprehensive, self-validating operational plan for the safe handling, segregation, and disposal of 9-Boc-6-oxa-9-azaspiro[4.5]decane waste streams.

Chemical Profile and Quantitative Hazard Data

Before executing any disposal protocol, personnel must understand the physical and chemical parameters of the substance. 9-Boc-6-oxa-9-azaspiro[4.5]decane is a non-halogenated organic compound that presents standard irritant hazards, but its latent reactivity dictates its waste classification.

ParameterSpecification
Chemical Name 9-Boc-6-oxa-9-azaspiro[4.5]decane
CAS Registry Number 271245-39-7[1]
Molecular Formula C13H23NO3[2]
Molecular Weight 241.33 g/mol [2]
GHS Hazard Classifications Skin Irrit. 2 (H315), Eye Dam. 1 (H318), STOT SE 3 (H336)[3]
Latent Reactivity Acid-labile; generates isobutylene and CO2​ gases upon cleavage[4]
Waste Stream Category Hazardous Organic Waste (Non-Halogenated)

The Mechanistic Danger: Causality in Waste Segregation

The most critical error made in the disposal of 9-Boc-6-oxa-9-azaspiro[4.5]decane is the indiscriminate mixing of unused reagent or neutral reaction mixtures into general acidic waste carboys.

The Causality of Pressurization: The Boc group is specifically designed to be cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). If unreacted 9-Boc-6-oxa-9-azaspiro[4.5]decane is introduced into an acidic waste stream, an unintended, ambient-temperature deprotection reaction is catalyzed. Mechanistically, the acid protonates the carbamate, leading to the rapid elimination of the Boc group. This single cleavage event yields the free amine (6-oxa-9-azaspiro[4.5]decane) alongside two highly volatile byproducts: carbon dioxide ( CO2​ ) and isobutylene gas [4][5].

Generating two moles of gas per mole of dissolved reactant within a tightly sealed glass or HDPE waste container leads to rapid, catastrophic pressurization. Container rupture not only causes chemical exposure but also creates dangerous shrapnel. Therefore, our disposal protocols are entirely structured around preventing unintended gas evolution in sealed environments.

Waste Segregation Logic

The following decision matrix illustrates the required segregation pathways for different physical states and reaction mixtures involving this compound.

G Start 9-Boc-6-oxa-9-azaspiro[4.5]decane Waste Generation State Physical State? Start->State Solid Solid / Unused Powder State->Solid Solid Liquid Liquid Reaction Mixture State->Liquid Liquid SolidBin Solid Hazardous Waste Bin (Non-Halogenated) Solid->SolidBin AcidCheck Contains Strong Acids? (e.g., TFA, HCl) Liquid->AcidCheck AcidYes Yes (Boc-Deprotection Stream) AcidCheck->AcidYes Yes AcidNo No (Neutral/Basic Organic) AcidCheck->AcidNo No GasWarning WARNING: Isobutylene & CO2 Gas Evolution Risk AcidYes->GasWarning StandardBin Standard Organic Waste Bin (Halogenated or Non-Halogenated) AcidNo->StandardBin VentedBin Vented Acidic Organic Waste (Allow off-gassing before sealing) GasWarning->VentedBin

Decision matrix for the segregation and disposal of 9-Boc-6-oxa-9-azaspiro[4.5]decane waste streams.

Step-by-Step Disposal Methodologies

To ensure absolute safety, utilize the following self-validating protocols based on the type of waste generated.

Workflow A: Disposal of Solid Unused/Expired Reagent

Use this protocol for bulk powder that has degraded or is no longer required.

  • Primary Containment: Do not attempt to dissolve the solid in solvent for liquid disposal. Leave the 9-Boc-6-oxa-9-azaspiro[4.5]decane in its original amber glass or HDPE supplier bottle. Ensure the cap is securely tightened.

  • Secondary Containment: Place the sealed bottle inside a leak-proof secondary container (e.g., a heavy-duty ziplock bag or a larger plastic tub) to prevent dispersion if the primary container breaks.

  • Labeling: Deface the original barcode and affix a standard EHS Hazardous Waste label. Explicitly write: "Hazardous Solid Waste: 9-Boc-6-oxa-9-azaspiro[4.5]decane. Irritant. Do not mix with acids."[1]

  • Storage: Transfer the container to your laboratory's designated Satellite Accumulation Area (SAA). Store away from liquid acid carboys.

Workflow B: Disposal of Acidic Deprotection Waste (Liquid)

Use this protocol for post-reaction mixtures where the Boc group was intentionally cleaved (e.g., using TFA in Dichloromethane).

  • Quenching & Off-Gassing (Self-Validation Checkpoint): Before transferring the reaction mixture to a waste carboy, allow it to stir open to the fume hood exhaust. Validation: Observe the liquid surface for bubbling. If effervescence is visible, isobutylene and CO2​ generation is still active[5]. Do not proceed to step 2 until the liquid remains completely static for at least 15 minutes at room temperature.

  • Container Selection: Select a heavy-duty HDPE waste carboy equipped with a vented cap [4]. Never use a fully sealed glass bottle for acidic Boc-waste, as dissolved isobutylene may continue to slowly outgas over time.

  • Transfer & Segregation: Pour the mixture into the designated "Acidic Organic Waste" carboy. Critical: Ensure this carboy does not contain basic streams (which would cause a violent exothermic neutralization) or strong oxidizers (e.g., nitric acid).

  • Labeling: Update the waste log immediately. List all constituents with approximate percentages: "Dichloromethane (50%), Trifluoroacetic Acid (40%), 6-oxa-9-azaspiro[4.5]decane (10%), traces of isobutylene/tert-butanol."

Workflow C: Disposal of Contaminated Consumables

Use this protocol for pipette tips, weighing boats, and gloves that contacted the chemical.

  • Collection: Discard all contaminated solid consumables into a designated, chemically compatible solid waste bin lined with a heavy-duty polyethylene bag.

  • Fume Hood Evaporation: If consumables are wet with volatile solvents containing the chemical, allow them to flash-evaporate inside the fume hood before transferring them to the main solid waste bin to prevent vapor buildup in the lab.

  • Disposal: Seal the bag and label it as "Solid Debris Contaminated with 9-Boc-6-oxa-9-azaspiro[4.5]decane" for EHS pickup and subsequent high-temperature incineration[4].

References

  • [1] NextSDS. "9-BOC-6-OXA-9-AZASPIRO[4.5]DECANE — Chemical Substance Information." NextSDS Database. URL:[Link]

  • [3] NextSDS. "9-oxa-5-azaspiro[6]decane — Chemical Substance Information." (Used for GHS Hazard Classifications of related spirocyclic frameworks). NextSDS Database. URL:[Link]

  • [5] ResearchGate. "Minimizing Isobutylene Emissions from Large Scale tert-Butoxycarbonyl Deprotections." Organic Process Research & Development. URL:[Link]

Sources

Handling

Personal protective equipment for handling 9-Boc-6-oxa-9-azaspiro[4.5]decane

As a Senior Application Scientist, I recognize that spirocyclic building blocks are indispensable for exploring three-dimensional chemical space and improving the physicochemical properties of drug candidates[1]. However...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that spirocyclic building blocks are indispensable for exploring three-dimensional chemical space and improving the physicochemical properties of drug candidates[1]. However, handling 9-Boc-6-oxa-9-azaspiro[4.5]decane (CAS: 271245-39-7) requires a rigorous, mechanistic approach to laboratory safety.

While the tert-butyloxycarbonyl (Boc) group stabilizes the spirocyclic amine for storage, it introduces specific handling and downstream reaction hazards. This guide provides a self-validating, step-by-step protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Chemical Identity & Hazard Rationale

Before handling any novel building block, we must establish its baseline properties and anticipate its reactive behavior based on structural activity relationships (SAR).

Table 1: Quantitative Chemical Identity

Property Specification
Chemical Name 9-Boc-6-oxa-9-azaspiro[4.5]decane
CAS Number 271245-39-7[2]
Molecular Formula C₁₃H₂₃NO₃[3]
Molecular Weight 241.33 g/mol [3]

| Structural Class | Boc-protected spirocyclic amine |

Mechanistic Hazard Assessment:

  • Dermal Sensitization: Boc-protected amines and their synthetic precursors (e.g., Boc anhydride) are known skin sensitizers and irritants[4]. Repeated dermal exposure without proper barrier protection can lead to contact dermatitis.

  • Aerosolized Particulates: As a solid powder, the compound poses a respiratory hazard if aerosolized during weighing. Spirocycles often hold static charge, increasing the risk of particulate drift.

  • Deprotection Gas Evolution (Downstream Risk): The most common operational workflow for this compound is Boc-deprotection using strong acids like Trifluoroacetic acid (TFA). Mechanistically, protonation of the Boc group yields a tert-butyl cation and carbamic acid, which rapidly decarboxylates into carbon dioxide (CO₂) gas and isobutylene [5]. Handling this compound requires anticipating this gas evolution—sealed systems during deprotection will overpressurize and catastrophically rupture.

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate the hazards outlined above, the following PPE matrix must be strictly adhered to. I have selected these specifications based on the chemical permeation rates of the solvents typically used with this compound.

Table 2: PPE Specifications and Causality

Protection Type Specification Mechanistic Purpose & Causality
Eye Protection ANSI Z87.1 Chemical Safety Goggles Protects against micro-particulates during static-prone weighing and solvent splashes during dissolution.
Hand Protection Standard Nitrile (4-6 mil) for weighing. Butyl Rubber for deprotection. Standard nitrile prevents dermal sensitization from the solid[6]. Crucial switch: If handling with Dichloromethane (DCM) or TFA during downstream deprotection, you must upgrade to Butyl rubber, as DCM permeates standard nitrile in under 3 minutes.
Body Protection Flame-Retardant (FR) Lab Coat Shields against static-ignited flash fires if the powder is handled near flammable organic solvents (e.g., THF, Methanol).

| Respiratory | Certified Chemical Fume Hood (80-100 fpm face velocity) | Captures airborne dust during transfer and safely vents the stoichiometric CO₂ and isobutylene gases evolved during reactions[6]. |

Operational Workflows & Step-by-Step Handling Protocols

The following protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check of the previous step is successful.

Phase 1: Pre-Weighing and Setup
  • De-static the Environment: Wipe down the fume hood base with a damp lint-free cloth to increase local humidity. Use an anti-static gun (e.g., Zerostat) on your weighing boat and spatula.

    • Causality: Spirocyclic powders hold static charge. Eliminating static prevents the powder from aerosolizing or clinging to the spatula, ensuring accurate mass transfer and preventing inhalation.

  • Ventilation Verification: Verify the fume hood monitor reads between 80–100 feet per minute (fpm). Do not open the compound container on an open benchtop.

Phase 2: Transfer and Dissolution
  • Transfer: Using a grounded stainless-steel spatula, transfer the required mass of 9-Boc-6-oxa-9-azaspiro[4.5]decane into a dry, tared round-bottom flask.

  • Solvent Addition: Slowly add your reaction solvent (e.g., DCM, THF) while stirring.

    • Validation Check: Ensure the solution becomes completely homogeneous. If particulate remains, sonicate for 60 seconds.

Phase 3: Boc-Deprotection (Anticipatory Safety)
  • Venting Setup (Critical): Equip the reaction flask with a mineral oil bubbler or a vented needle. Never seal the reaction vessel.

  • Acid Addition: Cool the flask to 0°C using an ice bath. Slowly add the acid (e.g., TFA or HCl in dioxane) dropwise.

  • Reaction Monitoring:

    • Validation Check: Observe the mineral oil bubbler. You should see a steady stream of bubbles. This visual confirmation validates that the expected decarboxylation (CO₂ evolution) is occurring safely without pressure buildup[5].

Spill Response & Chemical Disposal Plan

Spill Response:

  • Solid Spill: Do not sweep dry, as this generates hazardous dust. Cover the spill with a paper towel dampened with isopropanol. Wipe inward to consolidate the material, and place all contaminated wipes into a solid hazardous waste container.

  • Solution Spill: Absorb with an inert chemical sorbent pad. If the spill contains TFA/DCM from a reaction mixture, neutralize the area carefully with sodium bicarbonate powder before wiping. Wear heavy-duty Butyl gloves during cleanup.

Disposal Plan:

  • Solid Waste: Unused 9-Boc-6-oxa-9-azaspiro[4.5]decane must be disposed of in a clearly labeled, sealed "Solid Organic Waste" container.

  • Liquid Waste Segregation: If the compound is dissolved in DCM or undergoes TFA deprotection, the resulting mixture must be disposed of in a Halogenated Organic Waste carboy. Warning: Never mix acidic deprotection waste with cyanide or sulfide waste streams, as this will generate lethal toxic gases.

Logical Workflow Diagram

HandlingWorkflow Start 9-Boc-6-oxa-9-azaspiro[4.5]decane (CAS: 271245-39-7) PPE Don Mandatory PPE (Nitrile, Goggles, FR Coat) Start->PPE Hood Transfer to Fume Hood (Verify 80-100 fpm) PPE->Hood Action Weighing & Transfer (Use Anti-Static Tools) Hood->Action Reaction Reaction Setup (e.g., TFA Deprotection) Action->Reaction Disposal Segregate Waste (Solid vs. Halogenated Liquid) Action->Disposal Unused Solid Hazard CRITICAL: Vent System! (CO2/Isobutylene Evolution) Reaction->Hazard Hazard->Disposal

Caption: Operational safety workflow for handling, reacting, and disposing of 9-Boc-6-oxa-9-azaspiro[4.5]decane.

References

  • NextSDS. "9-BOC-6-OXA-9-AZASPIRO[4.5]DECANE — Chemical Substance Information." NextSDS Substance Database.
  • 10X CHEM. "6-Oxa-9-azaspiro[4.5]decane-9-carboxylicacid, 1,1-dimethylethyl ester." 10X CHEM Catalog.
  • J&K Scientific LLC. "BOC Protection and Deprotection." J&K Scientific Technical Guides.
  • Scribd. "Application Note - N-Boc Protection | PDF | Amine | Organic Chemistry." Scribd Documents.
  • BenchChem. "Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for APN-C3-NH-Boc." BenchChem Safety Guides.
  • Sigma-Aldrich. "Spirocyclic Building Blocks for Scaffold Assembly." Sigma-Aldrich Chemistry Articles. URL: _

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Boc-6-oxa-9-azaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
9-Boc-6-oxa-9-azaspiro[4.5]decane
© Copyright 2026 BenchChem. All Rights Reserved.